5-methyl-2-[(6-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazole
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Overview
Description
5-methyl-2-[(6-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazole is a heterocyclic aromatic organic compound. This compound is part of the benzimidazole family, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
The synthesis of 5-methyl-2-[(6-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction can also proceed with aromatic or aliphatic aldehydes, followed by oxidation . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Commonly using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Typically involves reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often occurs with halogenated compounds in the presence of a base
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of more saturated compounds .
Scientific Research Applications
5-methyl-2-[(6-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-methyl-2-[(6-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazole involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, disrupt DNA synthesis, or interfere with cellular signaling pathways . These interactions contribute to its pharmacological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar compounds to 5-methyl-2-[(6-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazole include:
- 2-[(1H-benzimidazol-2-yl)methyl]-1H-benzimidazole
- 5-butyl-1H-benzimidazol-2-ylcarbamate
- 6-[(1H-benzimidazol-2-yl)hydrazino]methylene-2-[(1H-benzimidazol-2-yl)hydrazono]methyl-4-methyl-2,4-cyclohexadien-1-one .
These compounds share the benzimidazole core structure but differ in their substituents, which can significantly impact their pharmacological properties and applications .
Properties
CAS No. |
55514-08-4 |
---|---|
Molecular Formula |
C17H16N4 |
Molecular Weight |
276.34 g/mol |
IUPAC Name |
6-methyl-2-[(6-methyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H16N4/c1-10-3-5-12-14(7-10)20-16(18-12)9-17-19-13-6-4-11(2)8-15(13)21-17/h3-8H,9H2,1-2H3,(H,18,20)(H,19,21) |
InChI Key |
QQCCTVHPJCKWRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CC3=NC4=C(N3)C=C(C=C4)C |
Origin of Product |
United States |
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